REACTION_CXSMILES
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[CH:1](=O)[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.[C-:8]#[N:9].[Na+].[NH4+:11].[Cl-].N.CO.N>CO>[NH2:11][CH:1]([C:8]#[N:9])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4,5.6|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The flask is fitted with a reflux condenser
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Type
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TEMPERATURE
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Details
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mixture is refluxed
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Type
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TEMPERATURE
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Details
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The reaction mixture is cooled
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Type
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FILTRATION
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Details
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the excess solids are filtered away on a frit
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Type
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CONCENTRATION
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Details
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The filtrate is concentrated by rotary evaporation
|
Type
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CUSTOM
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Details
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the residue is triturated with diethyl ether
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Type
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FILTRATION
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Details
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the mixture is filtered again
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Type
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CONCENTRATION
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Details
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The filtrate is concentrated on a rotovap
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Type
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CUSTOM
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Details
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The product is purified
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Name
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|
Type
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product
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Smiles
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NC(C=1OC=CC1)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |